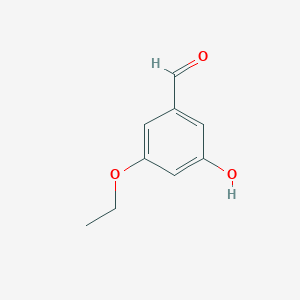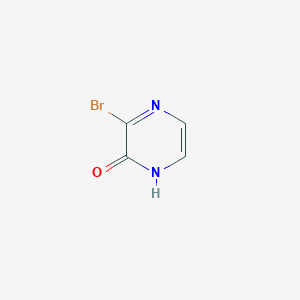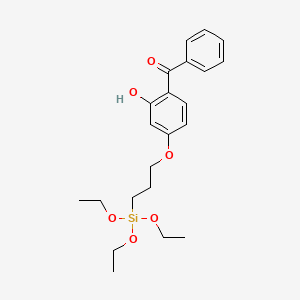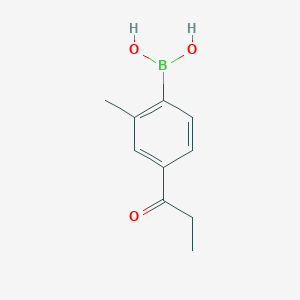
N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine
Overview
Description
N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine is a chemical compound with the molecular formula C9H22N2. It is a colorless to almost colorless clear liquid, known for its high purity and stability. This compound is primarily used in various industrial and research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine, also known as N,N,N’,N’,2,2-hexamethylpropane-1,3-diamine, is a tertiary amine . Tertiary amines are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
As a tertiary amine, this compound has the ability to donate its lone pair of electrons, which can interact with electrophilic sites on its target This can lead to changes in the conformation or function of the target, potentially altering a biological pathway
Biochemical Analysis
Biochemical Properties
N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine plays a significant role in biochemical reactions due to its properties as a tertiary amine. It acts as a catalyst in the Baylis-Hillman reaction of cycloalkenones and is involved in the preparation of homodimeric asymmetric monomethine cyanine dyes . Additionally, it serves as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species . The compound interacts with various enzymes and proteins, facilitating reactions that are crucial for biochemical processes.
Cellular Effects
N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine influences cellular functions by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and morphology of cells, particularly in the context of antimicrobial activity and DNA cleavage . The compound’s ability to absorb carbon dioxide also impacts cellular respiration and metabolic processes.
Molecular Mechanism
At the molecular level, N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s tertiary amine structure allows it to form stable complexes with metal ions, which can influence enzyme activity and gene expression . These interactions are crucial for its role in various biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade over extended periods, impacting its efficacy in biochemical reactions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine vary with different dosages in animal models. At lower doses, the compound has been observed to facilitate biochemical reactions without significant adverse effects. At higher doses, it can exhibit toxic properties, including acute toxicity when inhaled, ingested, or absorbed through the skin . These dosage-dependent effects are crucial for determining safe and effective usage in biochemical applications.
Metabolic Pathways
N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s ability to absorb carbon dioxide suggests its involvement in metabolic processes related to carbon fixation and respiration . These interactions can influence metabolic flux and the levels of metabolites within cells.
Transport and Distribution
Within cells and tissues, N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine is transported and distributed through interactions with transporters and binding proteins. Its tertiary amine structure allows it to form complexes with various biomolecules, facilitating its movement and localization within cellular compartments . This distribution is essential for its biochemical activity and efficacy.
Subcellular Localization
N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s structure and properties enable it to target specific organelles, such as the mitochondria and endoplasmic reticulum . These targeting signals and post-translational modifications are crucial for its function and activity within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanediamine with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction typically requires a solvent like tetrahydrofuran (THF) and a base such as sodium hydride to facilitate the methylation process .
Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine often involves continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-pressure hydrogenation and catalytic systems to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions often require catalysts or specific temperature and pressure conditions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’-Tetramethylethylenediamine
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
- N,N-Dimethylneopentanediamine
Comparison: N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine is unique due to its specific molecular structure, which imparts distinct steric and electronic properties. Compared to N,N,N’,N’-Tetramethyl-1,3-propanediamine, it has additional methyl groups on the central carbon, leading to increased steric hindrance and altered reactivity. This makes it particularly useful in applications requiring selective catalysis and complex formation .
Properties
IUPAC Name |
N,N,N',N',2,2-hexamethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-9(2,7-10(3)4)8-11(5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBAUGYLXJCSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609329 | |
| Record name | N~1~,N~1~,N~3~,N~3~,2,2-Hexamethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53369-79-2 | |
| Record name | N1,N1,N3,N3,2,2-Hexamethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53369-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~1~,N~3~,N~3~,2,2-Hexamethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B1603598.png)




![Methyl thieno[3,2-C]pyridine-2-carboxylate](/img/structure/B1603606.png)







![6-Chlorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1603621.png)
